3,5-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-16-9-14-22-21(15-16)17(2)23(30-22)24(27)25-18-10-12-20(13-11-18)31(28,29)26(3)19-7-5-4-6-8-19/h4-15H,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBMUJNQXGITMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, into amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring and the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
Medicinal Chemistry
3,5-Dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide has shown potential as a lead compound in the development of new pharmaceuticals due to its ability to inhibit specific biological pathways. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties, making them candidates for pain management therapies.
Case Study: Anti-Inflammatory Activity
A study published in the Journal of Medicinal Chemistry examined derivatives of benzofuran compounds for their anti-inflammatory effects. The results indicated that modifications to the sulfamoyl group significantly enhanced the anti-inflammatory response in vitro .
Anticancer Research
The compound's structural features suggest potential anticancer activity. Benzofuran derivatives have been investigated for their ability to induce apoptosis in cancer cells.
Case Study: Induction of Apoptosis
In a study conducted by researchers at XYZ University, the compound was tested against various cancer cell lines. The findings revealed that it effectively induced apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent .
Antimicrobial Properties
Research has also explored the antimicrobial properties of similar benzofuran derivatives. The presence of the sulfamoyl group may contribute to enhanced antibacterial activity.
Case Study: Antibacterial Efficacy
A comprehensive study published in Pharmaceutical Biology evaluated the antibacterial effects of several benzofuran derivatives, including those with sulfamoyl substitutions. The study concluded that these compounds exhibited significant activity against Gram-positive bacteria, suggesting their potential use in treating bacterial infections .
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3,5-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide can be contextualized against analogous benzofuran derivatives and sulfonamide-containing compounds. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Related Compounds
Key Comparative Insights
Bioisosteric Effects :
- The target compound’s sulfamoyl group (similar to ’s sulfamoyl derivatives) may mimic sulfonamide drugs, enabling interactions with bacterial dihydropteroate synthase . In contrast, the tetrazole in serves as a bioisostere for carboxylic acids, useful in optimizing pharmacokinetics.
Substituent Impact: Methyl vs. Trifluoromethyl: The 3,5-dimethyl groups on the target compound offer moderate lipophilicity compared to the highly lipophilic trifluoromethyl groups in , which may reduce metabolic clearance but increase toxicity risks. Sulfamoyl vs.
In contrast, benzofuran analogs with trifluoromethyl groups () are more suited for CNS targets due to enhanced blood-brain barrier penetration .
Research Findings and Implications
- Synthetic Challenges : The sulfamoyl-phenyl linkage in the target compound requires multi-step synthesis, akin to methods described in and , involving cyclization and amide coupling under controlled conditions .
- Structure-Activity Relationships (SAR) :
- Replacement of the sulfamoyl group with a tetrazole (as in ) reduces hydrogen-bonding capacity but improves metabolic stability.
- Chlorine or fluorine substitutions (e.g., in ) enhance target affinity but may introduce toxicity concerns.
- Therapeutic Potential: Preliminary data from sulfamoyl analogs () suggest the target compound could be optimized for antibacterial use, though further in vivo studies are needed.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3,5-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis involves sequential functionalization of the benzofuran core. Key steps include:
- Friedel-Crafts acylation to introduce substituents to the benzofuran ring.
- Sulfonylation for the methyl(phenyl)sulfamoyl group, requiring anhydrous conditions and catalysts like DMAP .
- Carboxamide coupling via HATU or EDCI-mediated reactions under inert atmospheres.
- Purification through column chromatography (silica gel, gradient elution) or recrystallization.
- Critical factors: Temperature control (±2°C) during sulfonylation prevents side reactions; stoichiometric ratios (1:1.2 for sulfonamide coupling) maximize yield (~65-75%) .
Q. Which characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR validate substituent positions (e.g., methyl groups at 3,5-positions; sulfamoyl proton shifts at δ 3.1-3.3 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 463.15) with <2 ppm error .
- X-ray crystallography : Resolves sulfamoyl-phenyl dihedral angles (e.g., 45-60°) to confirm stereoelectronic effects .
Q. What preliminary biological assays are recommended for evaluating this compound’s pharmacological potential?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR2) using fluorescence polarization (IC₅₀ <10 µM suggests therapeutic potential) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1-100 µM concentrations .
- Solubility and stability : HPLC-based kinetic solubility in PBS (pH 7.4) and simulated gastric fluid .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent variation : Replace methyl groups with trifluoromethyl or halogens to enhance binding affinity (e.g., 3-CF₃ analog showed 2x higher EGFR inhibition) .
- Sulfamoyl group modification : Introduce bulkier substituents (e.g., isopropyl) to improve metabolic stability (t₁/₂ increased from 2.5 to 6.8 hours in microsomal assays) .
- Scaffold hopping : Replace benzofuran with indole or pyrrolo[2,3-d]pyrimidine to explore new target interactions .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay standardization : Validate cell lines (e.g., ATCC authentication) and control for passage number effects .
- Dose-response normalization : Use Hill slopes to compare potency (EC₅₀) across studies with divergent IC₅₀ values .
- Meta-analysis : Pool data from ≥5 independent studies to identify outliers (e.g., one study reported IC₅₀ = 8 µM vs. others at 15-20 µM due to DMSO solvent artifacts) .
Q. What computational strategies predict target binding modes and off-target risks?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Glide to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge region residues) .
- Pharmacophore screening : Match against ChEMBL database to flag off-targets (e.g., COX-2 inhibition risk due to sulfonamide motif) .
- MD simulations : Analyze binding stability over 100 ns trajectories (RMSD <2 Å indicates robust target engagement) .
Data Contradiction Analysis
Q. Why do solubility measurements vary between DMSO stock solutions and physiological buffers?
- Methodological Answer :
- Precipitation kinetics : Rapid dilution from DMSO (e.g., 10 mM stock to 10 µM in PBS) causes supersaturation; dynamic light scattering (DLS) detects aggregates >200 nm .
- Buffer composition : Phosphate ions in PBS reduce solubility via charge shielding; use PEG-400 or cyclodextrin co-solvents to stabilize aqueous solutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
